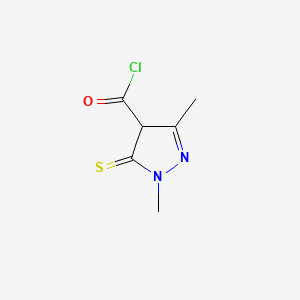
1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound featuring a pyrazole ring with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1,3-dimethyl-2-thioxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding carbonyl chloride derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines and alcohols to form corresponding amides and esters[][3].
Oxidation Reactions: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), temperature (room temperature).
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).
Major Products
Substitution: Amides, esters.
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is employed in the design of molecular probes for studying biological processes.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive compounds . The sulfanylidene group may also participate in redox reactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-4,5-dihydro-1H-pyrazole-4-carbonyl chloride: Lacks the sulfanylidene group, resulting in different reactivity and applications.
1,3-Dimethyl-5-sulfanylidene-4,5-dihydro-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, affecting its chemical behavior.
Uniqueness
1,3-Dimethyl-5-thioxo-4,5-dihydro-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both the sulfanylidene and carbonyl chloride groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Propiedades
Número CAS |
145984-34-5 |
|---|---|
Fórmula molecular |
C6H7ClN2OS |
Peso molecular |
190.645 |
Nombre IUPAC |
1,3-dimethyl-5-sulfanylidene-4H-pyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2OS/c1-3-4(5(7)10)6(11)9(2)8-3/h4H,1-2H3 |
Clave InChI |
XPWUKACTKUWAJO-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=S)C1C(=O)Cl)C |
Sinónimos |
1H-Pyrazole-4-carbonylchloride,4,5-dihydro-1,3-dimethyl-5-thioxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















